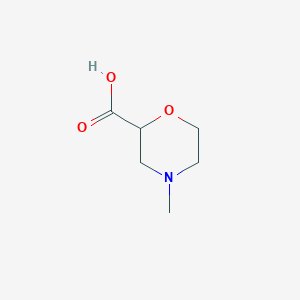

![molecular formula C14H8F4O2 B1322953 3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 845826-91-7](/img/structure/B1322953.png)

3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Descripción general

Descripción

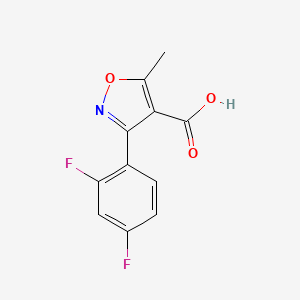

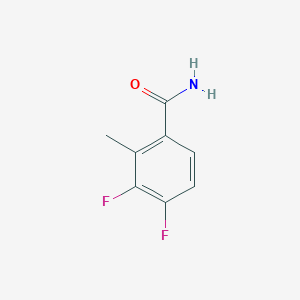

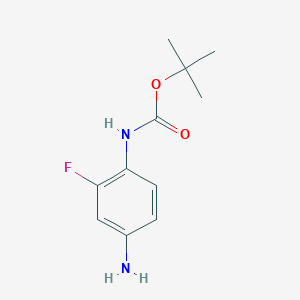

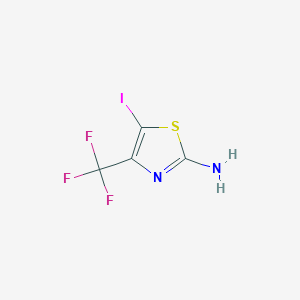

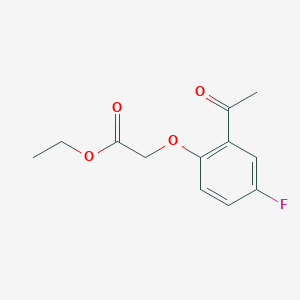

3-Fluoro-4-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, also known as 3-F-TBCA, is a trifluoromethyl-substituted fluoro-biphenyl carboxylic acid that is commonly used in scientific research. It has been used in a variety of applications, including in the synthesis of pharmaceuticals and other molecules, as a reagent in organic synthesis, and as a catalyst in various chemical reactions. 3-F-TBCA has also been studied for its biochemical and physiological effects, and for its potential applications in laboratory experiments.

Aplicaciones Científicas De Investigación

Organometallic Functionalization

- The compound has been utilized in the functionalization of aromatic and heterocyclic substrates through organometallic methods. This approach allows for the introduction of various substituents, enhancing the compound's utility in therapeutic and pesticidal activities. The fluorine labels in these materials are used to modulate key biological parameters like acidity and lipophilicity (Schlosser, 2005).

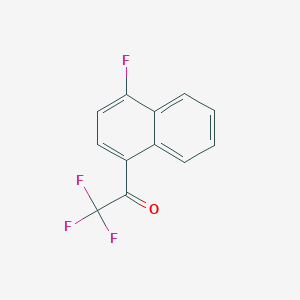

Photoredox Systems for Catalytic Fluoromethylation

- In photoredox systems, this compound serves as a structural motif for the catalytic fluoromethylation of carbon-carbon multiple bonds. This process is vital for the synthesis of organofluorine compounds, which are significant in pharmaceutical and agrochemical fields (Koike & Akita, 2016).

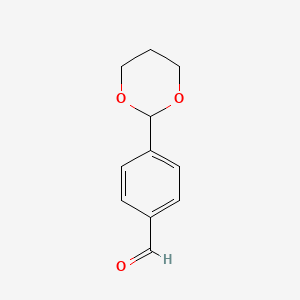

Development of Poly(arylene ether)s

- This compound has been used in the synthesis of novel poly(arylene ether)s. These polymers, featuring high thermal stability and solubility in various organic solvents, have potential applications in materials science, particularly in high-performance plastics (Salunke et al., 2007).

Trifluoromethylation of Ketones and Sulfonyl Fluorides

- The compound plays a role in the organocatalytic trifluoromethylation of ketones and arylsulfonyl fluorides, a process important for the synthesis of biologically active molecules. This method expands the synthetic applications of trifluoromethylation (Okusu et al., 2015).

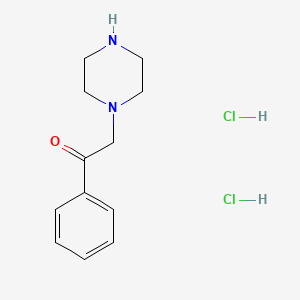

Synthesis of Trifluoromethylated Analogues

- The compound is used in the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid. These analogues are significant due to their potential application in medicinal chemistry and drug design (Sukach et al., 2015).

Synthesis of Arylfluoronaphthyridine Antibacterial Agents

- It has been applied in the synthesis of novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids with significant antibacterial activity, highlighting its role in the development of new antibacterial agents (Chu et al., 1986).

Synthesis of High-Performance Polymers

- The compound contributes to the synthesis of high glass-transition temperature and organosoluble novel arylene ether polymers. These polymers' thermal stability and solubility profile make them suitable for advanced material applications (Huang et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, “3-Fluoro-4-trifluoromethyl-phenylboronic acid”, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts in these reactions.

Mode of Action

In Suzuki–Miyaura coupling reactions, the compound could participate in transmetalation, a process where an organoboron compound transfers a formally nucleophilic organic group to a palladium catalyst . This reaction forms a new carbon-carbon bond, which is a key step in many organic synthesis processes .

Biochemical Pathways

The suzuki–miyaura coupling reaction, in which this compound might participate, is a crucial process in the synthesis of various organic compounds . These compounds could then participate in numerous biochemical pathways, depending on their specific structures and properties.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura coupling reactions, the compound could facilitate the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura coupling reactions can be affected by factors such as temperature, solvent, and the presence of other reagents . Additionally, the compound’s stability could be influenced by factors such as pH and the presence of oxidizing or reducing agents.

Propiedades

IUPAC Name |

2-fluoro-4-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-7-9(3-6-11(12)13(19)20)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWHWMITJFDUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630806 | |

| Record name | 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

845826-91-7 | |

| Record name | 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)